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Compound Name: Bardoxolone Methyl

Cat. No.: B1667750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties of

Bardoxolone Methyl (also known as RTA 402 or CDDO-Me), a semi-synthetic triterpenoid

currently under investigation for various therapeutic applications.[1] It is designed to be a

technical resource, detailing the compound's mechanism of action, pharmacodynamic effects,

pharmacokinetic profile, and key clinical findings.

Core Mechanism of Action
Bardoxolone Methyl's primary pharmacological activity is centered on the modulation of two

critical cellular signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway.[1][2] It is

recognized as a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master

regulator of cellular antioxidant responses, and an inhibitor of Nuclear Factor-kappa B (NF-κB),

a key mediator of inflammation.[2][3]

Activation of the Keap1-Nrf2 Pathway
Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1

(Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4]

[5] Bardoxolone Methyl possesses electrophilic α,β-unsaturated carbonyl groups that

covalently bind to reactive cysteine residues on Keap1.[4][6] This interaction disrupts the

Keap1-Nrf2 complex, inhibiting Nrf2 degradation and allowing it to accumulate and translocate

to the nucleus.[5][7] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs)
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in the promoter regions of target genes, initiating the transcription of a wide array of

cytoprotective and antioxidant enzymes.[2][4][8]
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Caption: Activation of the Nrf2 signaling pathway by Bardoxolone Methyl.

Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central driver of inflammation.[2] Bardoxolone Methyl has

been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[1][9] It directly

inhibits IKKβ, an upstream kinase essential for the activation of NF-κB.[3] This inhibition

prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that

sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to

activate the transcription of pro-inflammatory genes like IL-6, TNF-α, and COX-2.[2]
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Caption: Inhibition of the NF-κB signaling pathway by Bardoxolone Methyl.

Pharmacodynamics
The dual modulation of the Nrf2 and NF-κB pathways results in a range of pharmacodynamic

effects observed in both preclinical and clinical studies.

Cellular and Clinical Effects
In clinical trials, administration of Bardoxolone Methyl has led to measurable changes in

biomarkers associated with its mechanism of action. In a Phase 1 study, levels of

NAD(P)H:quinone oxidoreductase (NQO1) mRNA, a downstream target of Nrf2, were

increased in peripheral blood mononuclear cells (PBMCs).[1][3] Concurrently, tumor biopsies

from patients in the same study showed decreased levels of NF-κB and cyclin D1, indicating

target engagement in tissue.[1][3]

A significant pharmacodynamic effect observed across multiple studies is an improvement in

renal function, specifically an increase in the estimated glomerular filtration rate (eGFR).[1][3]

This effect has been noted in patients with chronic kidney disease (CKD) and type 2 diabetes.

[4][10]
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Table 1: Summary of Key Pharmacodynamic Effects
Effect

Biomarker /
Endpoint

Study
Population

Key Findings Reference(s)

Nrf2 Activation
NQO1 mRNA in

PBMCs

Advanced solid

tumor or

lymphoid

malignancy

Increased levels

observed,

indicating

pathway

activation.

[1][3]

NF-κB Inhibition

NF-κB and

Cyclin D1 in

tumor biopsies

Advanced solid

tumor or

lymphoid

malignancy

Decreased levels

observed,

indicating target

engagement.

[1][3]

Renal Function

Estimated

Glomerular

Filtration Rate

(eGFR)

CKD and Type 2

Diabetes (Phase

2 BEAM Study)

Significant

increase in

eGFR from

baseline at 24

and 52 weeks.

[1][4]

Renal Function

Estimated

Glomerular

Filtration Rate

(eGFR)

CKD and Type 2

Diabetes

(Exploratory

Study)

Dose- and time-

dependent

increase in

eGFR over 56

days.

[10]

Pharmacokinetics
The pharmacokinetic profile of Bardoxolone Methyl has been characterized in clinical trials,

revealing slow oral absorption and a relatively long half-life.

Absorption, Distribution, and Elimination
Following oral administration, Bardoxolone Methyl is slowly absorbed, with the median time to

reach maximum plasma concentration (Tmax) being approximately 4 hours.[3] The drug

exhibits a long apparent terminal half-life (t1/2,z) of about 39 hours at a 900 mg/day dose.[3]

[11] Pharmacokinetics appear to be nonlinear at higher doses (600–1,300 mg/day), and there
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is high interpatient variability.[11][12] Due to its long half-life, the drug accumulates with daily

dosing, with a mean accumulation factor of 1.6.[3]

Table 2: Pharmacokinetic Parameters of Bardoxolone
Methyl (900 mg/day Dose)

Parameter
Value (Mean ±
SD)

Unit Description Reference(s)

Tmax (Day 21) 4.0 (Median) hours

Time to reach

maximum

plasma

concentration

[3][12]

t1/2,z 39 ± 20 hours
Apparent

terminal half-life
[3][11]

Cmin (steady

state)
8.8 ± 4.3 ng/mL

Minimum plasma

concentration at

steady state

[3]

Cmax (steady

state)
24.7 ± 13.3 ng/mL

Maximum

plasma

concentration at

steady state

[3]

Accumulation

Factor
1.6 ± 0.9 -

Ratio of

exposure after

multiple doses to

a single dose

[3]

Clinical Trials and Safety Profile
Bardoxolone Methyl has been evaluated in numerous clinical trials for various conditions,

primarily chronic kidney disease, cancer, and pulmonary hypertension.[6][13][14]

Efficacy in Chronic Kidney Disease (CKD)
The Phase 2 BEAM trial in patients with moderate to severe CKD and type 2 diabetes showed

that Bardoxolone Methyl significantly increased eGFR compared to placebo over 52 weeks.
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[1] Doses of 25, 75, and 150 mg daily resulted in mean eGFR increases of 5.8, 10.5, and 9.3

mL/min/1.73 m², respectively, at 52 weeks.[6] However, the subsequent Phase 3 BEACON trial

in patients with stage 4 CKD was terminated prematurely due to a higher rate of heart-related

adverse events, including heart failure, in the treatment group.[1][4]

Oncology and Other Indications
In a Phase 1 trial involving patients with advanced solid tumors and lymphomas, Bardoxolone
Methyl was well-tolerated, with a maximum tolerated dose (MTD) established at 900 mg/day.

[1][3] Objective tumor responses were observed, including a complete response in a mantle

cell lymphoma patient.[3] The drug has also been studied in Alport syndrome, autosomal

dominant polycystic kidney disease (ADPKD), and pulmonary arterial hypertension.[1][13][14]

[15] However, the FDA issued a Complete Response Letter for the New Drug Application in

CKD caused by Alport syndrome, citing that the submitted data did not demonstrate

effectiveness in slowing kidney function loss.[16]

Table 3: Summary of Key Clinical Trial Results
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Study (Phase)
Patient
Population

Dosage
Key Efficacy
Findings

Reference(s)

Phase 1

Advanced solid

tumors &

lymphomas

Dose escalation

up to 900 mg/day

MTD of 900

mg/day.

Objective tumor

responses

observed.

[3]

BEAM (Phase 2)

CKD (Stage 3b-

4) & Type 2

Diabetes

25, 75, 150

mg/day

Significant

increase in

eGFR vs.

placebo at 52

weeks.

[1][4]

BEACON (Phase

3)

CKD (Stage 4) &

Type 2 Diabetes
20 mg/day

Terminated due

to increased rate

of heart-related

adverse events.

[1][4]

TSUBAKI (Phase

2)

CKD (Stage 3-4)

& Type 2

Diabetes

(Japanese)

5-15 mg/day

Significantly

increased

measured and

estimated GFR.

[17]

PHOENIX

(Phase 2)

Rare CKDs

(ADPKD, IgAN,

etc.)

Dose-titrated

Significant

increases in

eGFR across all

four disease

cohorts at Week

12.

[18]

Safety and Tolerability
Across clinical trials, the most commonly reported adverse events have been muscle spasms,

fatigue, nausea, and anorexia.[3][18] These are generally mild to moderate in severity.[1] The

dose-limiting toxicities (DLTs) identified in the Phase 1 oncology trial were reversible grade 3

liver transaminase elevations.[1][3] The primary safety concern that emerged from the
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BEACON trial was an increased risk of fluid overload and heart failure-related events,

particularly in patients with advanced CKD.[1][4]

Key Experimental Protocols
The pharmacological properties of Bardoxolone Methyl have been elucidated through a

variety of experimental assays. Detailed below are the general methodologies for key

experiments.

Nrf2 Activation Assay
This assay is designed to quantify the activation of the Nrf2 pathway in response to treatment

with a compound like Bardoxolone Methyl.

Methodology:

Cell Culture and Treatment: Human cells (e.g., peripheral blood mononuclear cells (PBMCs),

renal tubular epithelial cells, or cell lines like SH-SY5Y) are cultured under standard

conditions.[3][7][19] Cells are then treated with various concentrations of Bardoxolone
Methyl or a vehicle control for a specified duration (e.g., 3-24 hours).[19]

Subcellular Fractionation: Following treatment, cells are harvested and lysed. Nuclear and

cytoplasmic fractions are separated using a fractionation buffer and centrifugation.[19][20]

Quantification of Nuclear Nrf2: The amount of Nrf2 that has translocated to the nucleus is

measured. This can be done via:

Western Blot: Nuclear protein extracts are separated by SDS-PAGE, transferred to a

membrane, and probed with an antibody specific to Nrf2.[19]

ELISA-based Assay: Commercially available transcription factor assay kits (e.g.,

TransAM® Nrf2) are used to quantify Nrf2 binding to an immobilized ARE oligonucleotide.

[20]

Downstream Gene Expression Analysis: To confirm functional activation of the pathway, the

expression of Nrf2 target genes (e.g., NQO1, HO-1) is measured using reverse transcription

quantitative PCR (RT-qPCR) on RNA extracted from treated cells.[3][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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